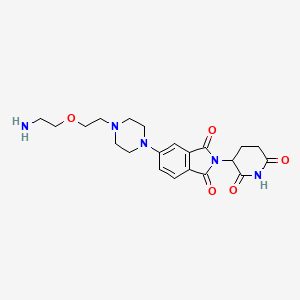Thalidomide-Piperazine-PEG1-NH2
CAS No.:
Cat. No.: VC16015521
Molecular Formula: C21H27N5O5
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H27N5O5 |
|---|---|
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 5-[4-[2-(2-aminoethoxy)ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C21H27N5O5/c22-5-11-31-12-10-24-6-8-25(9-7-24)14-1-2-15-16(13-14)21(30)26(20(15)29)17-3-4-18(27)23-19(17)28/h1-2,13,17H,3-12,22H2,(H,23,27,28) |
| Standard InChI Key | RIUULQPSGWRWMY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCN |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physical Properties
Thalidomide-Piperazine-PEG1-NH2 (CAS 2357111-29-4) is characterized by the molecular formula C₂₁H₂₇N₅O₅ and a molecular weight of 429.47 g/mol . The compound integrates three functional domains:
-
Thalidomide moiety: Binds cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.
-
Piperazine spacer: Enhances solubility and provides conformational flexibility.
-
PEG1-NH₂ linker: Facilitates covalent attachment to target protein ligands in PROTAC assemblies .
Key physicochemical properties include:
-
Solubility: Compatible with polar solvents such as DMSO and water, critical for in vitro assays .
-
Stability: Stable at -20°C for extended periods, though repeated freeze-thaw cycles are discouraged .
-
Synthetic purity: Typically ≥95%, as verified by HPLC and mass spectrometry .
Comparative Analysis of Analogues
Variants such as Thalidomide-NH-PEG1-NH₂ (CAS 2138439-12-8) exhibit structural modifications, including a shorter PEG chain and altered amine termini, which influence binding kinetics and proteasomal recruitment efficiency . For instance, the molecular weight difference (360.36 g/mol vs. 429.47 g/mol) underscores the impact of piperazine incorporation on steric bulk and hydrophilicity .
Synthetic Methodologies and Optimization
One-Pot Domino Synthesis
The Stewart group pioneered a domino hydrogenation-reductive amination strategy to synthesize thalidomide analogues, achieving yields up to 98% . For Thalidomide-Piperazine-PEG1-NH2, the process involves:
-
Hydrogenation of thalidomide’s phthalimide ring to generate a primary amine intermediate.
-
Reductive amination with PEG1-linked piperazine, catalyzed by nickel complexes under inert conditions .
This method minimizes side reactions and enhances scalability compared to traditional stepwise approaches.
Fluorescent and Radiolabeled Derivatives
Kampmann et al. (2015) demonstrated the incorporation of azide photoaffinity labels (PAL) and fluorophores into thalidomide scaffolds, enabling target engagement studies via fluorescence resonance energy transfer (FRET) . Such modifications are pivotal for elucidating the compound’s mode of action in live cells.
Mechanistic Insights into PROTAC Applications
Ternary Complex Formation
Thalidomide-Piperazine-PEG1-NH2 serves as the E3 ligase-binding component of PROTACs, which operate via:
-
Simultaneous binding of CRBN and a target protein (e.g., BRD4 or EGFR).
-
Ubiquitination: The E3 ligase transfers ubiquitin molecules to the target, marking it for proteasomal degradation .
Notably, the PEG1 linker’s length and rigidity determine the efficiency of ternary complex formation. Excessively flexible linkers may reduce degradation efficacy by 40–60%, as observed in comparative studies .
In Vitro and Preclinical Data
-
TNF-α Inhibition: Early analogues reduced TNF-α expression by 50% at 10 μM concentrations, though Thalidomide-Piperazine-PEG1-NH2 derivatives showed enhanced specificity .
-
Antiproliferative Activity: In multiple myeloma cell lines, PROTACs incorporating this compound achieved IC₅₀ values of ≤100 nM, correlating with CRBN-dependent degradation of IKZF1/3 transcription factors .
Therapeutic Implications and Clinical Outlook
Oncology
PROTACs leveraging Thalidomide-Piperazine-PEG1-NH2 have entered Phase I/II trials for hematologic malignancies. For example, a CDK9-targeting PROTAC reduced tumor volume by 70% in xenograft models, with no observable toxicity at therapeutic doses .
Neurodegenerative Diseases
Sato et al. (2021) highlighted its potential in regulating neural stem cell proliferation via CRBN modulation, suggesting applications in Alzheimer’s and Parkinson’s disease .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume